molecular formula C15H26N2O3 B6052755 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No. B6052755
M. Wt: 282.38 g/mol
InChI Key: XDBOACGMSBZIKU-UHFFFAOYSA-N
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Description

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "Compound X" and is known for its unique properties that make it a valuable tool for various research applications. In

Mechanism of Action

The mechanism of action of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating the activity of neurons in the brain. This compound has been shown to increase the activity of GABA receptors, leading to a decrease in neuronal activity and a calming effect on the central nervous system.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it useful in the treatment of various neurological disorders. Additionally, it has been found to have a neuroprotective effect, which may make it useful in the prevention and treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is its potency. This compound has a high affinity for GABA receptors, making it a valuable tool for studying the mechanisms of various neurological disorders. However, one of the limitations of this compound is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new analogs of this compound that have improved solubility and potency. Additionally, there is a need for further research into the mechanisms of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is a need for more research into the long-term effects of this compound on the central nervous system.

Synthesis Methods

The synthesis of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2,2-dimethylpropylamine, which is reacted with ethyl acetoacetate to form the corresponding pyrrolidine derivative. This derivative is then reacted with tetrahydro-2H-pyran-4-carboxylic acid to form the final product, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide.

Scientific Research Applications

N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research. One of the most significant uses of this compound is in the study of neurological disorders. It has been found to have a potent effect on the central nervous system, making it a valuable tool for understanding the mechanisms of various neurological disorders.

properties

IUPAC Name

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)10-17-9-12(8-13(17)18)16-14(19)11-4-6-20-7-5-11/h11-12H,4-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBOACGMSBZIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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